
4-((4-Methylpiperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Methylpiperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol is an organic compound with a complex structure that includes a piperidine ring and a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylpiperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol typically involves the hydrogenation of 2,5-dihydropyran in the presence of a suitable catalyst such as platinum or silver . The reaction conditions can be adjusted based on the specific requirements of the laboratory or industrial setting.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalyst and reaction conditions would be optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
4-((4-Methylpiperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
4-((4-Methylpiperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, facilitating various chemical reactions.
Biology: The compound may be used in the study of biological pathways and interactions due to its structural properties.
Industry: Utilized in the production of fine chemicals, plastics, and other industrial materials.
作用機序
The mechanism of action of 4-((4-Methylpiperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications.
類似化合物との比較
Similar Compounds
Tetrahydro-2H-pyran-4-ol: A related compound with a similar tetrahydropyran ring structure.
4-(4-Methylpiperidin-1-yl)aniline: Another compound with a piperidine ring, used in different contexts.
Uniqueness
4-((4-Methylpiperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol is unique due to its combined piperidine and tetrahydropyran rings, which confer distinct chemical and biological properties
特性
分子式 |
C12H23NO2 |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
4-[(4-methylpiperidin-1-yl)methyl]oxan-4-ol |
InChI |
InChI=1S/C12H23NO2/c1-11-2-6-13(7-3-11)10-12(14)4-8-15-9-5-12/h11,14H,2-10H2,1H3 |
InChIキー |
PRADZRBWTOZSLD-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)CC2(CCOCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxo-1,2,3,7-tetrahydro-[1,4]oxazino[3,2-e]indazole-9-carboxylic acid](/img/structure/B15276262.png)
![1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B15276264.png)
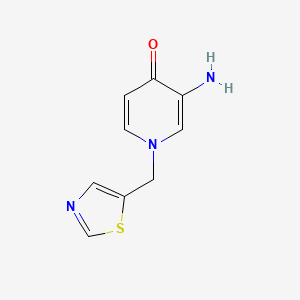
![(5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B15276272.png)
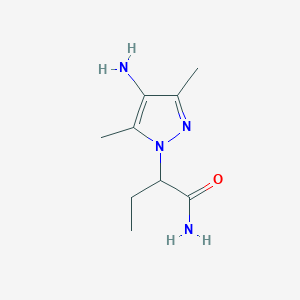
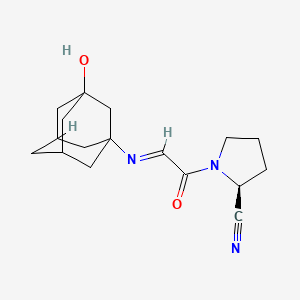
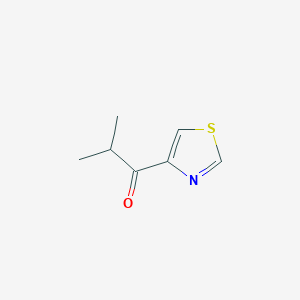

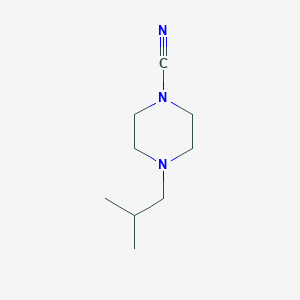
![1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B15276318.png)
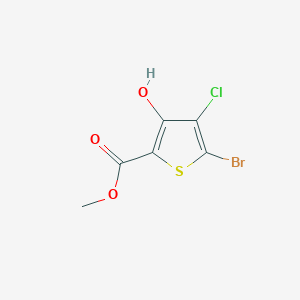

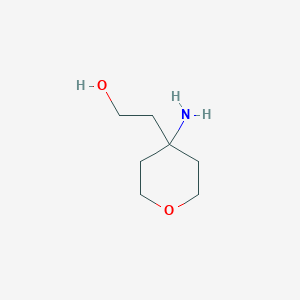
![Hexyl[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15276336.png)
